3-Chloropyrrolidine-1-carboxamide
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Overview
Description
3-Chloropyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorine atom attached to the third carbon of the pyrrolidine ring and a carboxamide group attached to the first carbon. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrrolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or amidation processes using metal-based catalysis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium or copper complexes are often used in substitution reactions
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloropyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Chloropyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloropyrrolidine-1-carboxamide
- 4-Chloropyrrolidine-1-carboxamide
- 3-Bromopyrrolidine-1-carboxamide
Comparison: 3-Chloropyrrolidine-1-carboxamide is unique due to the position of the chlorine atom on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, such as 2-Chloropyrrolidine-1-carboxamide and 4-Chloropyrrolidine-1-carboxamide, the 3-chloro derivative may exhibit different chemical and biological properties due to steric and electronic effects .
Properties
Molecular Formula |
C5H9ClN2O |
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Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-chloropyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H9ClN2O/c6-4-1-2-8(3-4)5(7)9/h4H,1-3H2,(H2,7,9) |
InChI Key |
JYUABEKHAQVFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1Cl)C(=O)N |
Origin of Product |
United States |
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